molecular formula C23H20ClN5O3 B2463855 8-(5-chloro-2-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886900-16-9

8-(5-chloro-2-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2463855
CAS No.: 886900-16-9
M. Wt: 449.9
InChI Key: XGGNVZNGOYNVFF-UHFFFAOYSA-N
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Description

8-(5-chloro-2-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds like 2-chloro-5-methoxyphenyl boronic acid are used as building blocks in organic synthesis .

Mode of Action

Related compounds have been used in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process involves the removal of a boron group from the molecule, which can lead to significant changes in its chemical behavior.

Biochemical Pathways

Related compounds have been involved in the formal anti-markovnikov hydromethylation of alkenes . This reaction involves the addition of a hydrogen and a methyl group across a carbon-carbon double bond in a manner that defies Markovnikov’s rule.

Result of Action

Related compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b , suggesting that they may have significant effects at the molecular level.

Action Environment

The stability of related compounds under acidic, alkaline, and aqueous conditions has been noted , suggesting that the compound’s action may be influenced by the pH of its environment.

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-4-27-21(30)19-20(26(2)23(27)31)25-22-28(19)13-17(14-8-6-5-7-9-14)29(22)16-12-15(24)10-11-18(16)32-3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGNVZNGOYNVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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